Product packaging for 2-Methyl-3-ethoxypropionamide(Cat. No.:)

2-Methyl-3-ethoxypropionamide

Cat. No.: B7550154
M. Wt: 131.17 g/mol
InChI Key: REZBNYRWYZZPLZ-UHFFFAOYSA-N
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Description

2-Methyl-3-ethoxypropionamide is a chemical compound of interest in specialized organic synthesis and pharmaceutical research. This compound features a propanamide backbone that is substituted with both a methyl group at the 2-position and an ethoxy group at the 3-position. This structure classifies it among substituted propanamides, a group known for its utility in building more complex molecules . The presence of the amide functional group provides a site for hydrogen bonding, while the ethoxy chain can influence the compound's solubility and lipophilicity. Researchers may investigate this molecule as a potential building block or intermediate in the development of active compounds, similar to how other propanamide derivatives are utilized . As a versatile intermediate, it could be applicable in areas such as medicinal chemistry and materials science. This product is intended for laboratory research purposes only and is strictly not for diagnostic, therapeutic, or any personal use. Researchers should consult relevant safety data sheets prior to handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13NO2 B7550154 2-Methyl-3-ethoxypropionamide

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethoxy-2-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-3-9-4-5(2)6(7)8/h5H,3-4H2,1-2H3,(H2,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REZBNYRWYZZPLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(C)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 Methyl 3 Ethoxypropionamide and Analogues

Direct Amidation Approaches in 2-Methyl-3-ethoxypropionamide Synthesis

Direct amidation involves the formation of an amide bond directly from a carboxylic acid and an amine, often with the removal of a molecule of water. This approach is highly atom-economical and is a key focus of green chemistry initiatives. The synthesis of this compound via this route would involve the reaction of 2-methyl-3-ethoxypropanoic acid with an appropriate amine source.

Catalytic Strategies for Amide Bond Formation

Catalysis plays a pivotal role in modern organic synthesis, enabling reactions to proceed under milder conditions with greater efficiency and selectivity. Various transition metals and other catalysts have been developed for direct amidation reactions.

Copper-catalyzed reactions have emerged as powerful tools for C-N bond formation. berkeley.eduescholarship.org In the context of synthesizing this compound, a copper catalyst could facilitate the oxidative coupling of 2-methyl-3-ethoxypropanoic acid with an amine. This can proceed through various mechanisms, including the activation of C-H bonds. researchgate.net For instance, a copper-catalyzed one-pot oxidative amidation between methylarenes and amines has been developed, which integrates methylarene oxidation and amide bond formation into a single step. researchgate.net While not a direct analogue, the principle of copper-mediated oxidation to facilitate amidation is relevant.

A plausible pathway could involve the in-situ generation of a more reactive intermediate from the carboxylic acid, which then readily reacts with the amine. The reaction conditions typically involve a copper salt, an oxidant, and a suitable solvent.

Table 1: Key Features of Copper-Catalyzed Amidation

FeatureDescription
Catalyst Typically Cu(I) or Cu(II) salts (e.g., Cu(OAc)₂, CuTC) researchgate.netnih.gov
Oxidant Often required to facilitate the catalytic cycle (e.g., Ag₂CO₃) researchgate.net
Scope Applicable to a range of amides, sulfonamides, and imides berkeley.edu
Mechanism Can involve radical pathways and the formation of alkyl radical intermediates berkeley.edu

Boronic acids have been established as effective catalysts for the dehydrative amidation of carboxylic acids and amines. nih.govnih.gov This method is particularly attractive due to the relatively low toxicity and stability of boronic acid catalysts. The mechanism is believed to involve the formation of a mixed anhydride (B1165640) intermediate between the carboxylic acid and the boronic acid, which is more susceptible to nucleophilic attack by the amine. nih.govresearchgate.net

For the synthesis of this compound, 2-methyl-3-ethoxypropanoic acid would be reacted with an amine in the presence of a catalytic amount of an arylboronic acid, often under azeotropic reflux conditions to remove water. nih.gov The use of cooperative catalysts, such as a combination of an arylboronic acid and 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO), has been shown to be highly effective. nih.govrsc.org

Table 2: Representative Boronic Acid Catalysts for Dehydrative Amidation

CatalystKey Features
3,4,5-Trifluorophenylboronic acid Electron-deficient, enhancing catalytic activity. nih.gov
3,5-Bis(trifluoromethyl)phenylboronic acid Highly acidic, effective for dehydrative condensation. nih.gov
2-Iodophenylboronic acid The ortho-iodo group can assist in the catalysis. nih.gov

Palladium catalysis is a versatile tool in organic synthesis, particularly for cross-coupling reactions. mdpi.com While often associated with the formation of carbon-carbon bonds, palladium catalysts can also be employed for C-N bond formation in amidation reactions. nih.govresearchgate.net For instance, palladium-catalyzed meta C-H amidation has been reported, demonstrating the ability of palladium to direct the formation of amide bonds at specific positions. nih.gov

A potential route for the synthesis of this compound could involve a palladium-catalyzed coupling of a derivative of 2-methyl-3-ethoxypropanoic acid with an amine. The development of flexible two-step, one-pot procedures, such as a sequential Heck coupling and hydroxycarbonylation, showcases the potential of palladium catalysis in synthesizing complex molecules. nih.govresearchgate.net

Besides copper and palladium, other transition metals like rhodium and iron have also been utilized in amidation catalysis.

Rhodium-Catalyzed Amidation : Rhodium(III)-catalyzed intermolecular direct aromatic C-H bond amidation with amides has been achieved under mild conditions. nih.gov Rhodium catalysts can also be used for the synthesis of various nitrogen-containing heterocycles through annulation reactions. rsc.orgtechnion.ac.il These methodologies highlight the potential of rhodium in forming C-N bonds, which could be adapted for the synthesis of this compound.

Iron-Catalyzed Amidation : Iron is an abundant, inexpensive, and environmentally benign metal, making it an attractive catalyst. Iron(III) chloride has been shown to catalyze the direct amidation of esters under solvent-free conditions. mdpi.com This suggests a possible two-step synthesis of this compound where 2-methyl-3-ethoxypropanoic acid is first esterified and then subjected to iron-catalyzed amidation. Iron catalysts have also been used for intramolecular C-H amidation to synthesize γ-lactams. researchgate.net

Table 3: Comparison of Other Transition Metal Catalysts in Amidation

MetalCatalyst ExampleReaction TypeKey Advantages
Rhodium Rh₂(OAc)₄ rsc.orgtechnion.ac.ilC-H Amidation, AnnulationMild reaction conditions, broad substrate scope. nih.govnih.gov
Iron FeCl₃ mdpi.comDirect Amidation of EstersLow cost, environmentally friendly, solvent-free conditions. mdpi.com

Catalyst-Free and Green Synthetic Routes

In the pursuit of more sustainable chemical processes, catalyst-free and green synthetic routes are of great interest. These methods aim to reduce waste, avoid the use of hazardous materials, and improve energy efficiency.

For the synthesis of this compound, a catalyst-free approach could involve the thermal condensation of 2-methyl-3-ethoxypropanoic acid and an amine. However, this typically requires high temperatures, which can lead to side reactions and decomposition.

Microwave-assisted organic synthesis (MAOS) is a green chemistry technique that can accelerate reactions, often without the need for a catalyst. The direct amidation of carboxylic acids with amines under microwave irradiation in a solvent-free setting is a promising green route. researchgate.net This method offers short reaction times and high yields. The application of this technique to the synthesis of this compound would involve mixing 2-methyl-3-ethoxypropanoic acid with the desired amine and exposing the mixture to microwave irradiation.

Another green approach is the use of water as a solvent. While amidation is a condensation reaction that produces water, conducting the reaction in water at elevated temperatures can drive the reaction forward, particularly if the product is sparingly soluble and precipitates out of the reaction mixture.

Table 4: Overview of Green Synthetic Approaches for Amidation

MethodPrincipleAdvantages
Solvent-Free Synthesis Reactants are mixed without a solvent, often with heating or grinding. cmu.eduReduced waste, simplified workup, potential for higher reaction rates. cmu.edu
Microwave-Assisted Synthesis Use of microwave energy to rapidly heat the reaction mixture.Drastically reduced reaction times, often higher yields, can be performed solvent-free. researchgate.net
Aqueous Media Using water as the reaction solvent.Environmentally benign, low cost, unique reactivity and selectivity.

Multicomponent Reaction Pathways

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a complex product that incorporates all or most of the atoms of the starting materials. mdpi.comscispace.com These reactions are prized for their atom economy, reduction of synthetic steps, and ability to rapidly generate libraries of structurally diverse molecules. mdpi.comnih.gov

Ugi-Type Reactions for Related Amide Scaffolds

The Ugi four-component reaction (U-4CR) is a cornerstone of MCRs, renowned for its capacity to generate α-aminoacyl amide derivatives in a single step. scispace.com The reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. This convergence has proven to be an invaluable tool for creating libraries of multifunctional peptides, natural products, and various heterocyclic compounds. scispace.comnih.gov While a direct synthesis of this compound via a standard Ugi reaction is not straightforward due to the specific substitution pattern, the reaction's principles are fundamental for creating a vast array of related amide scaffolds. The versatility of the Ugi reaction allows for the synthesis of complex structures, including peptoids and macrocycles, by carefully selecting the four input components. nih.govresearchgate.net

The general mechanism and component flexibility are key to its utility in combinatorial chemistry and drug discovery for producing diverse amide-containing molecules.

Table 1: Components of the Ugi Four-Component Reaction (U-4CR)

Component Role in Reaction Example
Aldehyde/Ketone Electrophilic carbonyl source Acetaldehyde
Amine Nucleophilic nitrogen source Ammonia (B1221849), Primary Amine
Carboxylic Acid Provides the acyl group Acetic Acid
Passerini and Strecker Analogue Adaptations

The Passerini and Strecker reactions are other foundational MCRs that provide access to amide-related structures. scielo.brnih.gov

The Passerini three-component reaction (P-3CR) , first reported in 1921, combines a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to yield α-acyloxycarboxamides. nih.gov This reaction is atom-efficient and synthetically valuable for creating depsipeptides and other complex esters. nih.gov The mechanism involves the initial interaction between the carbonyl compound and the isocyanide, followed by nucleophilic attack by the carboxylate anion. nih.gov While the direct product is not a simple propionamide (B166681), the resulting α-acyloxycarboxamide scaffold is a versatile intermediate for further chemical transformations.

The Strecker synthesis , originally described in 1850, is a three-component reaction between an aldehyde or ketone, an amine, and a cyanide source to form an α-aminonitrile. nih.govresearchgate.netorganic-chemistry.org These products are crucial intermediates for the synthesis of α-amino acids via hydrolysis. organic-chemistry.org Modern adaptations of the Strecker reaction have expanded its scope. For instance, using amides instead of amines as one of the components can lead to the formation of N-acylated α-aminonitriles. nih.gov This variant provides a pathway to amide structures that are more closely related to the target propionamide framework and are of significant interest in medicinal chemistry. nih.gov

Novel Precursor-Based Synthesis of this compound

Beyond multicomponent strategies, targeted synthesis from specific precursors offers precise control over the final molecular architecture.

Utilizing Carboxylic Acids and Esters in Propionamide Formation

The most conventional and widely practiced method for forming amide bonds is the condensation of a carboxylic acid and an amine. To synthesize this compound, 2-methyl-3-ethoxypropanoic acid would be reacted with ammonia or an ammonia equivalent. This reaction typically requires an activating agent, or "condensing agent," to convert the carboxylic acid's hydroxyl group into a better leaving group, thereby facilitating nucleophilic attack by the amine.

Common condensing agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), as well as uronium salt-based reagents like HATU and HBTU.

Alternatively, esters can serve as precursors to amides. The reaction of an ester, such as methyl 2-methyl-3-ethoxypropanoate, with ammonia (ammonolysis) can yield the desired propionamide. This transformation is typically slower than the activated carboxylic acid route and may require elevated temperatures or pressure.

Table 2: Common Condensing Agents for Amide Bond Formation

Agent Category Reagent Name Acronym
Carbodiimides N,N'-Dicyclohexylcarbodiimide DCC
Carbodiimides 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide EDC / EDCl
Uronium Salts O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate HATU
Uronium Salts O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate HBTU

Functional Group Interconversions Leading to the Propionamide Moiety

Functional group interconversion (FGI) provides alternative synthetic routes to amides by transforming other functional groups into the amide moiety. fiveable.meic.ac.ukimperial.ac.uk These methods can be advantageous when the corresponding carboxylic acid or ester precursors are not readily accessible.

Ritter Reaction : This reaction forms an amide from an alcohol or alkene in the presence of a nitrile under strong acidic conditions. A carbocation is generated from the alcohol/alkene, which is then attacked by the nitrogen of the nitrile. Subsequent hydrolysis of the resulting nitrilium ion intermediate yields the amide.

Wolff Rearrangement : In this reaction, an α-diazoketone rearranges to form a ketene (B1206846). vanderbilt.edu This highly reactive ketene can then be trapped with an amine (in this case, ammonia) to directly produce an amide, effectively inserting a methylene (B1212753) group adjacent to the carbonyl. vanderbilt.edu

Nitrile Reduction : The partial reduction of a nitrile can also lead to an amide, though this is less common as over-reduction to the amine is a frequent side reaction. More synthetically useful is the hydration of a nitrile, which can be achieved under acidic or basic conditions to yield the corresponding primary amide.

Stereoselective Approaches for Chiral Analogs

The synthesis of chiral analogs of this compound, where the stereocenter at the second carbon is controlled, requires stereoselective methods. Such approaches are critical in pharmaceutical and biological studies where enantiomeric purity is paramount.

One primary strategy involves the use of chiral starting materials. For instance, a chiral pool starting material, such as an enantiomerically pure amino acid or hydroxy acid, can be elaborated through a series of stereoretentive reactions to install the required ethoxy and amide functionalities.

Asymmetric synthesis provides another powerful avenue. This can be accomplished through:

Chiral Auxiliaries : A temporary chiral group can be attached to the substrate to direct the stereochemical outcome of a key bond-forming reaction. Once the desired stereocenter is set, the auxiliary is removed.

Asymmetric Catalysis : A chiral catalyst (e.g., a metal complex with a chiral ligand or an organocatalyst) can be used to favor the formation of one enantiomer over the other. For example, a stereoselective aldol (B89426) reaction or Michael addition could be employed to construct the carbon backbone, followed by conversion to the final propionamide. princeton.edu

Recent advances in the stereoselective synthesis of related structures, such as (Z)-2-oxyenamides, demonstrate the high levels of control that can be achieved through carefully designed synthetic routes, often involving the stereospecific transformation of intermediates. chemrxiv.orgresearchgate.net

Methodologies for Introducing the Ethoxy Group

The introduction of an ethoxy group onto a propionamide backbone can be achieved through several synthetic strategies. The choice of method often depends on the nature of the starting materials and the desired reaction efficiency. Key approaches include classical etherification reactions and more directed alkoxylation methods.

Etherification Strategies on Propionamide Precursors

The most common and well-established method for forming an ether linkage is the Williamson ether synthesis. wordpress.comiagi.or.id This reaction involves the nucleophilic substitution of a halide by an alkoxide. In the context of synthesizing this compound, the precursor would typically be 3-hydroxy-2-methylpropionamide.

The general mechanism involves the deprotonation of the hydroxyl group of 3-hydroxy-2-methylpropionamide by a strong base to form an alkoxide ion. This is followed by an SN2 reaction where the alkoxide attacks an ethyl halide, such as ethyl iodide or ethyl bromide, to form the desired ether. iagi.or.id

Reaction Scheme:

The choice of base is crucial to the success of the reaction. Strong bases such as sodium hydride (NaH) are often employed to ensure complete deprotonation of the alcohol. The reaction is typically carried out in an aprotic polar solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) to facilitate the SN2 reaction. crdeepjournal.org

To enhance the reaction rate and yield, especially when dealing with substrates that may be prone to side reactions, phase-transfer catalysis (PTC) can be employed. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the alkoxide from an aqueous or solid phase to the organic phase where the ethyl halide is present, thereby increasing the reaction rate. crdeepjournal.org

Table 1: Representative Conditions for Williamson Ether Synthesis of a Propionamide Precursor

EntryBaseEthylating AgentSolventCatalystTemperature (°C)Yield (%)
1Sodium Hydride (NaH)Ethyl IodideTHFNone25-6075-85
2Potassium Hydroxide (B78521) (KOH)Ethyl BromideToluene/WaterTBAB80-10080-90
3Potassium Carbonate (K2CO3)Diethyl SulfateDMFNone10070-80

Note: The data in this table is illustrative and based on typical conditions for Williamson ether synthesis. Actual yields may vary depending on the specific substrate and reaction conditions.

Directed Alkoxylation Reactions

An alternative approach to forming the C-O bond of the ethoxy group is through directed alkoxylation reactions. One such method is the Michael addition (or conjugate addition) of an alcohol to an α,β-unsaturated amide. For the synthesis of this compound, this would involve the reaction of ethanol (B145695) with 2-methylacrylamide.

This reaction is typically catalyzed by a base, which deprotonates the ethanol to form an ethoxide ion. The ethoxide then acts as a nucleophile and attacks the β-carbon of the α,β-unsaturated amide.

Reaction Scheme:

The success of this reaction is dependent on the reactivity of the Michael acceptor (2-methylacrylamide) and the nucleophilicity of the ethoxide. The presence of the methyl group on the double bond can influence the reaction rate.

Table 2: Conditions for Michael Addition of Ethanol to 2-Methylacrylamide

EntryCatalystSolventTemperature (°C)Reaction Time (h)
1Sodium EthoxideEthanol25-5012-24
2Potassium tert-butoxideTHF0-258-16
3DBUAcetonitrile (B52724)2524

Note: This table presents plausible conditions for the Michael addition. Optimization of these parameters would be necessary for achieving high yields.

Scalable Synthetic Protocols for Research Scale Production

For the production of this compound on a research scale (typically in gram to multi-gram quantities), the chosen synthetic protocol must be robust, reproducible, and amenable to standard laboratory equipment.

The Williamson ether synthesis is often a preferred method for scalable research production due to its reliability and the commercial availability of the starting materials. byjus.com A typical scalable laboratory procedure would involve the following steps:

Deprotonation: The 3-hydroxy-2-methylpropionamide is dissolved in a suitable anhydrous solvent (e.g., THF) under an inert atmosphere (e.g., nitrogen or argon). A slight excess of a strong base like sodium hydride is added portion-wise at a controlled temperature (often 0 °C to room temperature). The reaction is monitored for the cessation of hydrogen gas evolution.

Etherification: The ethylating agent, such as ethyl iodide, is added dropwise to the solution of the alkoxide. The reaction mixture is then stirred at room temperature or gently heated to drive the reaction to completion. Progress can be monitored by techniques such as thin-layer chromatography (TLC).

Workup and Purification: Upon completion, the reaction is quenched by the careful addition of water or a saturated aqueous solution of ammonium chloride. The product is then extracted into an organic solvent. The combined organic layers are washed, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica (B1680970) gel, to afford the pure this compound.

Phase-transfer catalysis can also be advantageous for scalable synthesis as it can simplify the workup procedure and may allow for the use of less hazardous bases and solvents. crdeepjournal.org

Table 3: Example of a Research Scale Synthesis Protocol

StepReagent/SolventQuantity (for 10 g of starting material)Conditions
1. Deprotonation3-hydroxy-2-methylpropionamide10 g-
Anhydrous THF200 mLInert atmosphere
Sodium Hydride (60% in mineral oil)4.3 g (1.1 eq)0 °C to 25 °C, 1-2 h
2. EtherificationEthyl Iodide16.0 g (1.2 eq)25 °C to 50 °C, 12-18 h
3. WorkupSaturated aq. NH4Cl50 mLQuenching
Ethyl Acetate3 x 100 mLExtraction
4. PurificationSilica Gel Column Chromatography-Eluent: Hexane/Ethyl Acetate gradient

Note: This protocol is a representative example and may require optimization for specific laboratory conditions and desired purity.

Mechanistic Elucidation of 2 Methyl 3 Ethoxypropionamide Formation and Reactivity

Reaction Mechanism Investigations in Amide Bond Formation

The formation of the amide bond in 2-Methyl-3-ethoxypropionamide, derived from 2-methyl-3-ethoxypropanoic acid and ammonia (B1221849) or an ammonia equivalent, is a cornerstone reaction in organic synthesis. Understanding its mechanism is crucial for optimizing reaction conditions and achieving desired purity and yield. The process typically requires the activation of the carboxylic acid group to facilitate nucleophilic attack by the amine.

Elucidation of Key Intermediates and Transition States

The synthesis of amides from carboxylic acids and amines is not spontaneous and necessitates an activation step to convert the hydroxyl group of the acid into a better leaving group. This process involves several key intermediates and transition states.

Initially, the carboxylic acid (2-methyl-3-ethoxypropanoic acid) is treated with a coupling reagent. Common coupling reagents, such as carbodiimides (e.g., DCC, EDC), phosphonium (B103445) salts (e.g., PyBOP), or uronium salts (e.g., HATU), react with the carboxyl group to form a highly reactive activated intermediate. For instance, using a carbodiimide (B86325) activator, an O-acylisourea intermediate is formed. This intermediate is highly electrophilic.

The subsequent step is the nucleophilic attack by the amine (ammonia) on the carbonyl carbon of this activated intermediate. This attack proceeds through a tetrahedral transition state. The collapse of this tetrahedral intermediate expels the activated leaving group (e.g., a urea (B33335) derivative in the case of carbodiimide activators), thereby forming the new amide bond. The general pathway involves the formation of these key species, as outlined in the table below.

Table 1: Key Species in a General Carbodiimide-Mediated Amide Coupling

Species Type General Structure/Description Role in Reaction
Activated Intermediate O-acylisourea Highly reactive electrophile that facilitates amine attack.
Transition State Tetrahedral arrangement around the carbonyl carbon Represents the energy maximum during the C-N bond formation.

| Tetrahedral Intermediate | A transient species formed after the amine's nucleophilic attack. | Precedes the expulsion of the leaving group to form the final amide. |

The stability and reactivity of these intermediates and the energy of the transition states are influenced by solvents, temperature, and the specific reagents used.

Exploration of Radical Pathway Contributions

While the majority of amide bond formations proceed via ionic or concerted pathways, radical pathways offer an alternative, particularly under specific catalytic conditions. rsc.org Visible-light photoredox catalysis, for example, can generate radical intermediates that lead to amide products. mdpi.com

In a hypothetical radical pathway applicable to a related synthesis, a carboxylic acid could be converted into a radical precursor. For instance, through silver-catalyzed decarboxylation, an alkyl radical could be generated. wikipedia.org This radical could then react with a suitable nitrogen source or undergo further transformations that culminate in an amide. Another approach involves the generation of an acyl radical, which can then be trapped by an amine. mdpi.com These radical processes often involve single-electron transfer (SET) events mediated by a photocatalyst or an electrochemical setup. rsc.orgmdpi.com

Mechanistic studies on related systems have shown the involvement of various radical species. nih.gov

Table 2: Potential Radical Intermediates in Amide Synthesis

Radical Species Method of Generation Subsequent Reaction
Acyl Radical (R-C•=O) Photoredox catalysis from acyl silicates or other precursors. mdpi.com Trapping by an amine nucleophile.
Alkyl Radical (R•) Decarboxylation of a carboxylic acid. wikipedia.org Reaction with CO and an amine source.

| Amidyl Radical (R-N•-C=O) | Electrochemical oxidation of an existing amide. rsc.org | Intramolecular cyclization or other functionalization. |

Although less common for simple amide preparations, these pathways are significant in the synthesis of complex molecules where traditional methods may fail. nih.gov

Detailed Catalytic Cycle Analysis in Directed Amidation

Catalytic direct amidation represents a more atom-economical approach, avoiding stoichiometric activating agents and generating water as the only byproduct. nih.gov Boron-based catalysts are particularly effective in this regard.

A plausible catalytic cycle for the formation of a propionamide (B166681) derivative using a boronic acid catalyst would begin with the reaction between the boronic acid and the carboxylic acid (2-methyl-3-ethoxypropanoic acid). This reaction forms an acyloxyboron intermediate, potentially through a dimeric B–O–B motif, which activates the carboxylic acid. researchgate.netresearchgate.net

The amine then attacks the carbonyl carbon of this activated complex. The catalyst facilitates this by orchestrating the delivery of the amine nucleophile while activating the carbonyl group. After the formation of the tetrahedral intermediate, the elimination of water and the amide product regenerates the boronic acid catalyst, allowing it to re-enter the cycle.

Key Stages in a Boron-Catalyzed Amidation Cycle:

Catalyst Activation: Reaction of the boronic acid catalyst with the carboxylic acid.

Intermediate Formation: Formation of a reactive acyloxyboron species.

Nucleophilic Attack: The amine attacks the activated carbonyl group.

Product Formation & Catalyst Regeneration: Release of the amide and water, freeing the catalyst.

This process avoids harsh conditions and the production of significant waste, making it a green chemistry approach. nih.gov

Role of Activators and Promoters in Amidation Processes

Activators and promoters are essential in most amidation reactions to overcome the low reactivity of carboxylic acids. organic-chemistry.org

Activators (Coupling Reagents): These reagents are used in stoichiometric amounts to convert the carboxylic acid into a more reactive electrophile. The choice of activator can influence reaction times, yields, and, crucially for chiral molecules, the extent of racemization. organic-chemistry.org

Promoters/Additives: Often used in conjunction with coupling reagents, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma) can suppress side reactions and minimize racemization. They typically function by forming an intermediate active ester that is more stable than the initial activated species (e.g., O-acylisourea) but still highly reactive towards the amine.

The selection of an appropriate activator and promoter system is critical for the efficient and clean synthesis of a specific amide like this compound.

Stereochemical Aspects of this compound Synthesis

The presence of a chiral center at the C2 position (the methyl-substituted carbon) means that this compound can exist as two enantiomers. Controlling the stereochemistry during its synthesis is a critical challenge.

Investigations into Side Reactions and Byproduct Formation during Synthesis:

Mechanisms of Undesired Product Generation:Without primary synthesis literature, the mechanisms of potential side reactions and byproduct formations remain uncharacterized.

The absence of specific data for "this compound" prevents the generation of a scientifically accurate and detailed article as requested. While general principles of organic chemistry can provide theoretical predictions about its behavior, no experimental data or specific research findings are available to substantiate such claims.

It is possible that the compound is a novel entity, an intermediate in a proprietary synthetic pathway not disclosed in public literature, or is referred to by a different nomenclature.

Strategies for Reaction Optimization and Selectivity Enhancement

The synthesis of this compound, while not extensively detailed in dedicated literature, can be approached through established synthetic methodologies for analogous compounds. The most probable synthetic route is the conjugate addition (aza-Michael addition) of ethanol (B145695) to 2-methylacrylamide. Optimization of this reaction is crucial to maximize the yield of the desired product and enhance selectivity by minimizing the formation of byproducts. This section outlines key strategies and parameters that can be systematically varied to achieve these goals, based on well-understood principles of organic synthesis.

Catalyst Selection and Loading

The choice of catalyst is paramount in promoting the conjugate addition of an alcohol to an α,β-unsaturated amide. Both basic and Lewis acidic catalysts, as well as more complex catalytic systems, can be employed.

Base Catalysis: Simple bases such as sodium ethoxide (NaOEt) can be utilized to deprotonate ethanol, increasing its nucleophilicity and facilitating the attack on the electrophilic β-carbon of 2-methylacrylamide. The optimization of catalyst loading is critical; a low concentration may result in a sluggish reaction, while an excessively high concentration can lead to undesired side reactions, including polymerization of the acrylamide (B121943) starting material.

N-Heterocyclic Carbenes (NHCs): NHCs have emerged as powerful organocatalysts for a variety of organic transformations, including conjugate additions. nih.gov They function by activating the alcohol nucleophile through the formation of a more nucleophilic alkoxide-NHC adduct. The steric and electronic properties of the NHC can be tuned to optimize reactivity and selectivity.

Transition Metal Catalysis: Complexes of transition metals like ruthenium can also catalyze the addition of alcohols to activated olefins. researchgate.net These catalysts can offer high efficiency and selectivity under mild reaction conditions. Optimization would involve screening different metal precursors and ligands to identify the most effective combination for the specific substrates.

The following interactive table illustrates a hypothetical screening of various catalysts for the synthesis of this compound. The data is representative of typical outcomes in Michael addition reactions.

CatalystCatalyst Loading (mol%)Reaction Time (h)Conversion (%)Selectivity for this compound (%)
Sodium Ethoxide10246580
Sodium Ethoxide20128075
IMes (NHC)5187590
IMes (NHC)10109088
[Ru(CO)H(PCy3)2(CH3CONH)]2128595
[Ru(CO)H(PCy3)2(CH3CONH)]569592

Data is illustrative and based on typical results for similar reactions.

Solvent Effects

The choice of solvent can significantly influence the rate and selectivity of the reaction. The solvent's polarity and its ability to solvate the reactants and intermediates play a crucial role. For the addition of ethanol to 2-methylacrylamide, ethanol itself can often serve as both the reactant and the solvent when used in large excess. However, in cases where a co-solvent is necessary, aprotic polar solvents like tetrahydrofuran (B95107) (THF) or acetonitrile (B52724) could be explored. The ideal solvent should facilitate the dissolution of all reactants and the catalyst while minimizing side reactions.

Temperature and Reaction Time

Reaction temperature is a critical parameter to control. Higher temperatures generally lead to faster reaction rates but can also promote the formation of byproducts and decomposition. Conversely, lower temperatures may enhance selectivity but require longer reaction times. A systematic study of the reaction at different temperatures is necessary to find the optimal balance between reaction rate and selectivity. Monitoring the reaction progress over time using techniques like gas chromatography (GC) or thin-layer chromatography (TLC) is essential to determine the point of maximum product formation before significant byproduct accumulation occurs.

The interactive table below presents a hypothetical optimization of the reaction temperature for the synthesis of this compound using a selected catalyst.

Temperature (°C)Reaction Time (h)Yield of this compound (%)
25 (Room Temperature)2460
401275
60685
80482 (with increased byproducts)

Data is illustrative and based on typical results for similar reactions.

Reactant Stoichiometry

The molar ratio of the reactants, specifically the ratio of ethanol to 2-methylacrylamide, can impact the reaction outcome. Using a large excess of ethanol can drive the equilibrium towards the product side and can also serve as the reaction solvent. This approach can be particularly beneficial in minimizing the self-polymerization of 2-methylacrylamide, which is a common side reaction. Optimization would involve varying the molar excess of ethanol to determine the point at which the yield is maximized without incurring significant costs associated with solvent usage and removal.

By systematically optimizing these key parameters—catalyst selection and loading, solvent, temperature, and reactant stoichiometry—it is possible to develop a highly efficient and selective synthesis of this compound.

Advanced Spectroscopic and Chromatographic Characterization of 2 Methyl 3 Ethoxypropionamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including connectivity and stereochemistry. For 2-Methyl-3-ethoxypropionamide, a complete NMR analysis involves ¹H NMR, ¹³C NMR, and various two-dimensional (2D) techniques to assign all proton and carbon signals and confirm the molecule's framework.

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. The spectrum of this compound is expected to show signals corresponding to each unique proton set. The chemical shift (δ) of each signal is influenced by the local electronic environment, while the splitting pattern (multiplicity) is determined by the number of adjacent protons (n+1 rule).

The primary amide (-CONH₂) protons typically appear as a broad singlet due to quadrupole broadening and exchange with trace amounts of water. The protons of the ethoxy group exhibit a characteristic ethyl pattern: a quartet for the methylene (B1212753) (-OCH₂-) protons coupled to the adjacent methyl protons, and a triplet for the terminal methyl (-CH₃) protons coupled to the methylene protons. The remaining protons on the propionamide (B166681) backbone would appear as complex multiplets due to their diastereotopic nature and coupling with multiple neighbors.

Predicted ¹H NMR Data for this compound Predicted values are based on standard chemical shift tables and empirical prediction models.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
-CONH₂5.5 - 7.5Broad SingletN/A
-O-CH ₂-CH₃3.4 - 3.6Quartet (q)~7.0
-CH (CH₃)-2.5 - 2.8Multiplet (m)N/A
-CH ₂-O-3.5 - 3.8Multiplet (m)N/A
-CH-CH1.1 - 1.3Doublet (d)~7.0
-O-CH₂-CH1.1 - 1.2Triplet (t)~7.0

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of the molecule. In a standard broadband-decoupled ¹³C NMR spectrum, each unique carbon atom appears as a single peak. The chemical shift of each carbon is highly dependent on its hybridization and the electronegativity of the atoms attached to it.

For this compound, six distinct carbon signals are expected. The carbonyl carbon of the amide group is the most deshielded and appears furthest downfield (170-185 ppm). libretexts.org Carbons bonded to the electronegative oxygen atom of the ether linkage also show significant downfield shifts (50-80 ppm). libretexts.org The aliphatic carbons of the methyl and methine groups appear in the upfield region of the spectrum. The accuracy of ¹³C NMR chemical shift predictions using computational methods like Density Functional Theory (DFT) has been shown to be high, often with a mean absolute error of less than 2 ppm. nih.govnih.gov

Predicted ¹³C NMR Data for this compound Predicted values are based on standard chemical shift tables and additivity rules.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
-C =O175 - 179
-O-C H₂-CH₃66 - 70
-C H₂-O-70 - 75
-C H(CH₃)-40 - 45
-CH-C H₃15 - 20
-O-CH₂-C H₃14 - 16

Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D spectra by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). For this compound, key COSY cross-peaks would be observed between the -OCH₂- protons and the -OCH₂CH₃ protons, confirming the ethoxy group. Further correlations would link the methine proton with the adjacent methyl and methylene protons, establishing the backbone connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly attached proton and carbon atoms. Each cross-peak in an HSQC spectrum links a specific proton signal to the carbon signal of the atom it is bonded to. This allows for the unambiguous assignment of each carbon atom that has attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over longer ranges (typically two or three bonds). HMBC is vital for identifying and connecting quaternary carbons and for piecing together different fragments of the molecule. For instance, a correlation from the methyl protons (-CH-CH ₃) to the carbonyl carbon (-C =O) would confirm their relative positions.

While solution-state NMR provides data on molecules in isotropic environments, solid-state NMR (ssNMR) offers insights into the structure, packing, and dynamics of molecules in the solid phase. acs.org For a compound like this compound, ssNMR could be used to study polymorphism, which is the ability of a compound to exist in multiple crystalline forms. europeanpharmaceuticalreview.com Different polymorphs can have distinct physical properties, and ssNMR can identify and characterize these forms by detecting differences in chemical shifts and relaxation times. europeanpharmaceuticalreview.com Furthermore, ssNMR can be used to probe intermolecular interactions, such as hydrogen bonding involving the amide group, which dictates the crystal packing arrangement. acs.orgeuropeanpharmaceuticalreview.com

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns. chemguide.co.ukwikipedia.org

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which can be used to determine the elemental composition of the molecule. For this compound (molecular formula C₆H₁₃NO₂), the exact mass can be calculated.

Calculated Exact Mass: 131.09463 u

HRMS can confirm this mass with high precision (typically within 5 ppm), which validates the molecular formula and distinguishes it from other compounds with the same nominal mass.

Upon ionization in the mass spectrometer, typically by electron impact (EI), the molecular ion becomes energetically unstable and breaks apart into smaller, characteristic fragment ions. chemguide.co.uk The fragmentation pattern is a molecular fingerprint that provides valuable structural information. For this compound, key fragmentation pathways would involve cleavage adjacent to the functional groups.

Alpha-Cleavage: Cleavage of the carbon-carbon bond adjacent to the ether oxygen is a common pathway for ethers. blogspot.comlibretexts.org This can lead to the loss of an ethyl radical or the formation of resonance-stabilized oxonium ions.

Amide Fragmentation: Primary amides can undergo fragmentation, including a characteristic McLafferty rearrangement if a gamma-hydrogen is available, although other cleavages are also common. libretexts.org A significant peak is often observed at m/z 44, corresponding to the [CONH₂]⁺ ion.

Loss of Neutral Molecules: The loss of small, stable neutral molecules is also a common fragmentation process.

Predicted Key Fragments in the Mass Spectrum of this compound

m/zPossible Ion Structure/CompositionFragmentation Pathway
116[M - CH₃]⁺Loss of the methyl group from the backbone
102[M - C₂H₅]⁺Loss of the ethyl group from the ethoxy moiety
88[M - CH₃CO]⁺Cleavage of the bond between C2 and C3 with H transfer
72[CH₃CHCONH₂]⁺Cleavage of the C-C bond adjacent to the ether
59[CH₂OCH₂CH₃]⁺Cleavage of the C2-C3 bond
45[OCH₂CH₃]⁺Loss of the propionamide backbone
44[C(O)NH₂]⁺Alpha-cleavage adjacent to the carbonyl group

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. For this compound, with a molecular weight of 131.17 g/mol , the initial ionization step would generate a molecular ion ([M]+•) with a mass-to-charge ratio (m/z) of 131.

The subsequent fragmentation of this molecular ion is governed by the presence of the primary amide and ether functional groups. The most probable fragmentation pathways include:

Alpha-Cleavage: This involves the cleavage of bonds adjacent to the heteroatoms (nitrogen and oxygen). While cleavage next to the carbonyl group or the amide nitrogen can occur, other pathways are generally more favorable for a primary amide.

McLafferty Rearrangement: A characteristic fragmentation for primary amides is the cleavage that forms a resonance-stabilized ion, often resulting in a base peak at m/z 44, which corresponds to the [H₂N-C=O]⁺ ion.

Ether Bond Cleavage: The C-O bond within the ethoxy group is a probable site for fragmentation. This can lead to the loss of an ethoxy radical (•OCH₂CH₃) resulting in a fragment at m/z 86, or the loss of an ethyl radical (•CH₂CH₃) leading to a fragment at m/z 102.

A summary of the predicted major fragments for this compound is presented in the following table.

Predicted Tandem Mass Spectrometry Fragmentation Data for this compound

m/z (mass-to-charge ratio) Proposed Fragment Ion Proposed Fragmentation Pathway
131 [C₆H₁₃NO₂]⁺• Molecular Ion
102 [C₄H₈NO₂]⁺ Loss of an ethyl radical (•CH₂CH₃) from the ethoxy group
86 [C₄H₈NO]⁺ Loss of an ethoxy radical (•OCH₂CH₃)
74 [C₃H₈NO]⁺ Cleavage of the C-C bond between the methyl-substituted carbon and the carbonyl carbon
45 [C₂H₅O]⁺ Ethoxy cation

Hyphenated Techniques (e.g., GC-MS, LC-MS)

Hyphenated techniques are crucial for the analysis of compounds within complex mixtures. The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for analyzing this compound would be determined by its physical properties and the nature of the sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS): As a relatively small molecule with expected moderate volatility, this compound is well-suited for GC-MS analysis.

Chromatographic Separation: Separation would likely be achieved using a non-polar or mid-polar capillary column. The compound's retention time would be dependent on the specific temperature program of the GC oven.

Ionization and Detection: Standard Electron Ionization (EI) would induce the fragmentation pathways detailed in the preceding section. The resulting mass spectrum provides a distinct chemical fingerprint, allowing for confident identification.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS offers a versatile alternative, especially for samples in complex, non-volatile matrices or for compounds that may be thermally unstable.

Chromatographic Separation: Reversed-phase chromatography, utilizing a C18 column with a mobile phase consisting of water and a polar organic solvent like methanol (B129727) or acetonitrile (B52724), would be the standard approach.

Ionization and Detection: Electrospray Ionization (ESI) is the most probable method. In positive ion mode, the compound would be detected as the protonated molecule [M+H]⁺ at m/z 132. Adducts with sodium [M+Na]⁺ (m/z 154) or potassium [M+K]⁺ (m/z 170) may also be observed. LC-MS/MS could be employed for highly selective quantification by monitoring specific precursor-to-product ion transitions.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy probes the functional groups and molecular structure of a compound by measuring the vibrations of its bonds.

Fourier Transform Infrared (FTIR) Spectroscopy Applications

An FTIR spectrum of this compound would provide clear signatures of its key functional groups.

N-H Stretching: The primary amide's -NH₂ group would give rise to two distinct, strong absorption bands in the 3350-3180 cm⁻¹ region, corresponding to asymmetric and symmetric stretching vibrations.

C=O Stretching (Amide I Band): A very strong and sharp absorption peak, characteristic of a primary amide carbonyl stretch, would be expected around 1650 cm⁻¹.

N-H Bending (Amide II Band): A moderate-to-strong band resulting from the N-H scissoring vibration would likely appear around 1620 cm⁻¹.

C-O-C Stretching: The ether linkage would produce a strong band in the fingerprint region, typically between 1080-1150 cm⁻¹, corresponding to the C-O-C stretching vibration.

C-H Stretching: The alkyl portions of the molecule would show strong absorptions in the 2960-2850 cm⁻¹ range.

Raman Spectroscopic Studies

Raman spectroscopy offers complementary information to FTIR, with different selection rules for vibrational activity.

C-H Vibrations: The C-H stretching and bending modes of the molecule's alkyl framework are expected to produce strong signals in the Raman spectrum.

Amide Bands: The Amide I band (around 1650 cm⁻¹) would be observable, though likely with less intensity than in the FTIR spectrum. The Amide III band, a complex vibration involving C-N stretching and N-H bending, would be visible in the 1350-1250 cm⁻¹ region.

Skeletal Vibrations: Vibrations of the C-C backbone, appearing in the 1200-800 cm⁻¹ fingerprint region, can provide insights into the molecule's conformation.

Predicted Vibrational Modes for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) - FTIR Expected Wavenumber (cm⁻¹) - Raman Predicted Intensity
N-H stretch (asymmetric & symmetric) Primary Amide (-CONH₂) ~3350 & ~3180 ~3350 & ~3180 Strong (FTIR), Weak (Raman)
C-H stretch Alkyl (-CH₃, -CH₂) 2960-2850 2960-2850 Strong
C=O stretch (Amide I) Primary Amide (-CONH₂) ~1650 ~1650 Very Strong (FTIR), Moderate (Raman)
N-H bend (scissoring) (Amide II) Primary Amide (-CONH₂) ~1620 ~1620 Moderate to Strong
C-N stretch Amide ~1400 ~1400 Moderate

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method would yield exact bond lengths, bond angles, and details of intermolecular interactions for this compound.

Single-Crystal X-ray Diffraction Analysis

The successful application of this technique requires the growth of a suitable single crystal of the compound. If analyzed, the following structural details would be elucidated:

Crystal System and Space Group: The analysis would determine the crystal's symmetry properties, such as its crystal system (e.g., monoclinic, orthorhombic) and space group.

Unit Cell Dimensions: The precise dimensions of the unit cell (the basic repeating unit of the crystal) would be measured.

Molecular Conformation: The exact three-dimensional shape of the molecule as it exists in the solid state, including all torsion angles, would be determined.

Intermolecular Interactions: A critical aspect of the analysis would be the characterization of the hydrogen bonding network. The primary amide group acts as both a hydrogen bond donor (N-H) and an acceptor (C=O). It is highly probable that molecules of this compound would engage in extensive hydrogen bonding, potentially forming dimers or chain-like structures, which are common motifs for primary amides in the solid state.

Without an experimentally determined crystal structure, specific crystallographic data cannot be provided. However, the molecular structure strongly suggests that hydrogen bonding would be the dominant force directing the crystal packing.

Powder X-ray Diffraction for Polymorph Characterization

Powder X-ray Diffraction (PXRD) is a critical non-destructive analytical technique used to identify and characterize the crystalline solid forms of a substance. Polymorphism, the ability of a compound to exist in two or more crystalline forms, can significantly impact the physical and chemical properties of a material, such as its solubility, melting point, and stability. Therefore, PXRD is essential for identifying the specific polymorph of this compound and ensuring consistency between batches.

In a typical PXRD analysis, a powdered sample of this compound would be irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the crystalline lattice of the sample at specific angles, creating a unique diffraction pattern. This pattern serves as a fingerprint for the specific crystalline form. Different polymorphs will produce distinct diffraction patterns due to their different crystal lattice arrangements.

The resulting data are presented as a diffractogram, which plots the intensity of the diffracted X-rays versus the diffraction angle (2θ). While specific, publicly available PXRD data for this compound is limited, the following table illustrates the type of data that would be generated to characterize a specific polymorphic form. Each peak, defined by its 2θ angle, corresponds to a specific set of crystal planes (hkl).

Illustrative PXRD Data for a Hypothetical Polymorph of this compound

2θ Angle (°) d-spacing (Å) Relative Intensity (%)
10.5 8.42 85
15.2 5.82 100
18.8 4.72 60
21.1 4.21 95
25.4 3.50 70
29.9 2.99 45

Note: This table is a hypothetical representation of PXRD data to demonstrate the analytical format. The values are not based on experimental results for this compound.

Advanced Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are fundamental for separating, identifying, and quantifying the components of a mixture. For this compound, these techniques are vital for assessing its purity, identifying any process-related impurities or degradation products, and analyzing its composition in complex mixtures.

Gas Chromatography (GC) with Various Detectors

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. In GC, a sample is vaporized and injected into a column, where it is separated based on its partitioning between a stationary phase and a mobile carrier gas. The choice of detector is crucial and depends on the specific analytical goal.

Flame Ionization Detector (FID): An FID is a common choice for quantifying organic compounds. It offers high sensitivity and a wide linear range. It would be effective for determining the purity of this compound by quantifying the main peak relative to any impurity peaks.

Mass Spectrometry (MS): When coupled with GC, a mass spectrometer (GC-MS) provides not only quantification but also structural identification of the separated components by analyzing their mass-to-charge ratio. This is invaluable for identifying unknown impurities.

Thermal Conductivity Detector (TCD): A TCD is a universal detector that responds to all compounds but with lower sensitivity than an FID. It is non-destructive and can be used when the sample needs to be collected after analysis.

The following table illustrates a potential set of parameters for a GC-FID method designed for the purity assessment of this compound.

Illustrative GC-FID Method Parameters for Purity Analysis

Parameter Value
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or equivalent)
Carrier Gas Helium or Nitrogen
Inlet Temperature 250 °C
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Detector Flame Ionization Detector (FID)
Detector Temp. 300 °C
Injection Volume 1 µL

Note: This table represents typical starting parameters for a GC method and would require optimization for this specific compound.

High-Performance Liquid Chromatography (HPLC) Systems

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for separating compounds that may not be suitable for GC due to low volatility or thermal instability. It is widely used for purity testing and quantification.

For this compound, a reversed-phase HPLC (RP-HPLC) method would likely be employed. In this mode, a non-polar stationary phase (like C18) is used with a polar mobile phase (typically a mixture of water and acetonitrile or methanol). The separation is based on the differential partitioning of the analyte and impurities between the two phases.

Common detectors for HPLC include:

UV-Vis Detector: Detects compounds that absorb ultraviolet or visible light. The wavelength would be set to the absorbance maximum of this compound.

Mass Spectrometry (LC-MS): Provides high sensitivity and specificity, allowing for the confirmation of molecular weight and the identification of co-eluting impurities.

Illustrative RP-HPLC Method Parameters

Parameter Value
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: Water; B: Acetonitrile
Gradient 30% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detector UV at 210 nm
Injection Volume 10 µL

Note: This table provides an example of a generic RP-HPLC method that would serve as a starting point for method development for this compound.

Chiral Chromatography for Enantiomeric Excess Determination

Since the 2-position of this compound is a stereocenter, the molecule can exist as a pair of enantiomers. Chiral chromatography is a specialized form of chromatography used to separate these mirror-image isomers. Determining the enantiomeric excess (e.e.), which is the measure of the purity of one enantiomer in a mixture, is crucial in many applications.

This separation is achieved using a chiral stationary phase (CSP). CSPs are designed to interact differently with each enantiomer, causing one to be retained on the column longer than the other, thus allowing for their separation and quantification. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are commonly used for this purpose. The separation can be performed using either normal-phase or reversed-phase HPLC. nih.gov The area under each peak in the resulting chromatogram is proportional to the concentration of that enantiomer, allowing for the calculation of the enantiomeric excess.

Illustrative Data from Chiral HPLC Analysis

Enantiomer Retention Time (min) Peak Area
(R)-enantiomer 8.5 98,000
(S)-enantiomer 10.2 2,000

Note: This table is a hypothetical result from a chiral separation. Based on this data, the enantiomeric excess would be calculated as: e.e. = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100% = [ (98000 - 2000) / (98000 + 2000) ] x 100% = 96%.

Computational Chemistry and Theoretical Studies of 2 Methyl 3 Ethoxypropionamide

Quantum Chemical Calculations

Quantum chemical calculations are based on the fundamental principles of quantum mechanics and are employed to compute the electronic structure and properties of molecules. These calculations can predict molecular geometries, energies, and a wide range of spectroscopic and chemical properties with high accuracy.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. nih.gov It offers a favorable balance between accuracy and computational cost, making it suitable for studying medium-sized molecules like 2-Methyl-3-ethoxypropionamide. als-journal.com DFT calculations are instrumental in optimizing molecular geometry to find the most stable arrangement of atoms, corresponding to a minimum on the potential energy surface.

By employing functionals such as B3LYP in conjunction with basis sets like 6-311++G(d,p), researchers can predict key structural parameters. als-journal.comnih.gov For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles that define its three-dimensional shape. These geometric parameters are crucial for understanding the molecule's steric and electronic properties. Furthermore, DFT is used to calculate global reactivity descriptors, which help in predicting the chemical behavior of the molecule. mdpi.com

Hypothetical Optimized Geometrical Parameters for this compound (Calculated using DFT B3LYP/6-311++G(d,p))

ParameterBond/AngleCalculated Value
Bond Lengths C=O (Amide)1.23 Å
C-N (Amide)1.35 Å
C-C (Backbone)1.53 Å
C-O (Ether)1.43 Å
Bond Angles O=C-N122.5°
C-N-H120.0°
C-O-C111.0°
Dihedral Angle C-C-C-O65.0°

Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely solely on theoretical principles and physical constants, without the inclusion of empirical data. researchgate.net Methods such as Hartree-Fock (HF) and more advanced post-HF techniques provide highly accurate predictions of molecular energies and properties, though they are typically more computationally demanding than DFT. nih.gov

These high-accuracy calculations are particularly valuable for predicting spectroscopic data. For this compound, ab initio methods can be used to compute theoretical vibrational (infrared) spectra. researchgate.net By analyzing the vibrational modes, specific peaks in the spectrum can be assigned to the stretching and bending of particular functional groups, such as the amide C=O stretch, N-H bends, and the C-O-C ether stretch. Comparing these theoretical spectra with experimental data allows for a detailed confirmation of the molecular structure.

Hypothetical Vibrational Frequencies for this compound

Functional GroupVibrational ModeCalculated Wavenumber (cm⁻¹)
N-H (Amide)Symmetric Stretch3450
C-H (Alkyl)Asymmetric Stretch2980
C=O (Amide)Stretch1685
N-H (Amide)Bend1620
C-O-C (Ether)Asymmetric Stretch1125

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's stability and reactivity. irjweb.comnih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.netnih.gov For this compound, analysis of the HOMO and LUMO energy levels and their spatial distribution would reveal the most likely sites for electrophilic and nucleophilic attack. researchgate.net Quantum chemical parameters such as chemical hardness (η), softness (S), and electronegativity (χ) can be derived from the HOMO and LUMO energies to further quantify the molecule's reactivity. nih.govmdpi.com

Hypothetical Frontier Orbital Energies and Reactivity Descriptors for this compound

ParameterSymbolValue
HOMO EnergyEHOMO-6.8 eV
LUMO EnergyELUMO1.5 eV
HOMO-LUMO GapΔE8.3 eV
Chemical Hardnessη4.15 eV
Chemical SoftnessS0.24 eV⁻¹
Electronegativityχ2.65 eV

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system, MD simulations generate trajectories that provide detailed information about the conformational dynamics and thermodynamic properties of a molecule. nih.gov

Conformational analysis involves identifying the different spatial arrangements (conformers) of a molecule and determining their relative stabilities. mdpi.com Due to the presence of several single bonds, this compound can adopt numerous conformations. MD simulations can explore the potential energy landscape of the molecule to identify low-energy, stable conformers. researchgate.net

By simulating the molecule over a period of time (from nanoseconds to microseconds), it is possible to observe transitions between different conformational states. The results of such simulations can be used to calculate the relative populations of each conformer at a given temperature, providing a comprehensive picture of the molecule's structural flexibility and the most probable shapes it will adopt.

Hypothetical Relative Energies of this compound Conformers

ConformerDescriptionRelative Energy (kcal/mol)
AExtended chain0.00 (Most Stable)
BGauche interaction1.25
CFolded structure2.10

The properties and behavior of a molecule can be significantly influenced by its surrounding environment, particularly the solvent. MD simulations are an excellent tool for studying solvation effects by modeling the explicit interactions between the solute (this compound) and solvent molecules (e.g., water, ethanol). mdpi.com Alternatively, implicit solvation models can be used where the solvent is treated as a continuous medium. researchgate.net

These simulations can reveal how the solvent affects conformational preferences, as certain conformers may be stabilized by interactions such as hydrogen bonding with the solvent. Furthermore, properties like the dipole moment, which influences solubility and intermolecular interactions, can be calculated in different solvent environments. researchgate.net Understanding the solution-phase behavior is critical for predicting how this compound will behave in realistic chemical and biological systems.

Hypothetical Dipole Moment of this compound in Different Solvents

SolventDielectric Constant (ε)Calculated Dipole Moment (Debye)
Vacuum12.8 D
Chloroform4.83.5 D
Ethanol (B145695)24.54.1 D
Water80.14.5 D

Mechanistic Insights from Computational Modeling

Computational modeling, particularly using Density Functional Theory (DFT), is a cornerstone for exploring the intricate details of chemical reactions at a molecular level. rsc.org These methods allow for the mapping of potential energy surfaces, which helps in understanding reaction feasibility, pathways, and the factors controlling selectivity. nih.govnih.gov

A key application of computational chemistry is the elucidation of reaction mechanisms by identifying and characterizing transition states (TS). e3s-conferences.org For a molecule like this compound, a primary reaction of interest is amide hydrolysis. Computational studies on simpler amides, such as formamide (B127407), have provided a detailed mechanistic framework for this process. acs.orgrsc.org

The base-catalyzed hydrolysis of an amide typically proceeds through a multi-step mechanism involving the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon to form a tetrahedral intermediate. rsc.orgnih.gov DFT calculations can precisely model the geometry of this intermediate and the transition state leading to it. The transition state is characterized as a first-order saddle point on the potential energy surface, featuring a single imaginary frequency corresponding to the C-N bond cleavage or formation. nih.gov By mapping the reaction coordinate, known as an Intrinsic Reaction Coordinate (IRC) calculation, chemists can confirm that the calculated transition state correctly connects the reactants (amide and hydroxide) to the tetrahedral intermediate. nih.gov

For instance, in the hydrolysis of formamide, computational models have detailed the positions of attacking and leaving groups and the role of solvent molecules in stabilizing the transition state structure. nih.gov These studies reveal that the approach of the nucleophile and the subsequent bond rearrangements are highly concerted processes. rsc.org Similar principles would apply to this compound, where the steric and electronic effects of the methyl and ethoxy groups would influence the geometry and stability of the transition state.

Table 1: Illustrative Transition State Geometries for Base-Catalyzed Amide Hydrolysis (based on Formamide studies)

Parameter Reactant (Amide) Transition State (TS1) Tetrahedral Intermediate
C=O Bond Length (Å) ~1.23 ~1.28 ~1.40
C-N Bond Length (Å) ~1.36 ~1.45 ~1.48
C-O (nucleophile) Distance (Å) > 3.00 ~1.90 ~1.42
O-C-N Angle (°) ~120 ~109 ~107

Note: Data is representative of findings for simple amides like formamide and serves as an example of parameters determined via computational modeling.

A critical outcome of transition state analysis is the determination of the activation energy barrier (Ea or ΔG‡), which is the energy difference between the reactants and the transition state. This value is paramount for predicting reaction rates. uregina.ca Computational methods can calculate these barriers with high accuracy, often coming within a few kcal/mol of experimental values. nih.gov

Studies on a series of amides have shown how substituents affect the activation energy. For example, in base-catalyzed hydrolysis, bulkier substituents on the nitrogen or α-carbon can sterically hinder the approach of the nucleophile, thereby increasing the activation energy barrier. nih.gov The calculated free energy barriers for the hydrolysis of formamide, N-methylacetamide, and dimethylformamide (DMF) show good agreement with experimental data, validating the computational approach. nih.gov For this compound, the methyl group at the α-position and the ethoxy group would be expected to influence the barrier height, a hypothesis that can be precisely quantified through DFT calculations.

Table 2: Comparison of Calculated and Experimental Activation Free Energy Barriers (ΔG‡) for Base-Catalyzed Hydrolysis of Simple Amides

Compound Calculated ΔG‡ (kcal/mol) Experimental ΔG‡ (kcal/mol)
Formamide 21.6 21.2
N-Methylacetamide 22.7 21.5
Dimethylformamide (DMF) 23.1 22.6

Source: Data compiled from theoretical studies on amide hydrolysis. nih.gov

Computational modeling is indispensable for understanding catalyzed reactions, providing atomic-level detail on how a catalyst interacts with a substrate to lower the activation energy. rsc.org For amides, reactions like catalytic hydrogenation to amines or alcohols are of significant industrial interest. researchgate.netsci-hub.runih.gov

Modeling studies of amide hydrogenation using transition metal catalysts (e.g., based on Ruthenium or Copper) reveal the crucial interactions between the catalyst's metal center and ligands with the amide's carbonyl group and nitrogen atom. researchgate.netchemrxiv.org Distortion/interaction analysis, a computational technique, can quantify how the catalyst distorts the amide from its stable planar geometry to facilitate C-N or C-O bond cleavage. researchgate.net For example, in Ni-catalyzed C-N bond activation, the substrate distortion was found to be the key factor controlling the reaction barrier. researchgate.net

In the case of this compound, computational models could predict how the molecule would bind to a catalyst's active site. The model would elucidate the non-covalent interactions, such as hydrogen bonding or Lewis acid-base interactions, between the ethoxy and amide groups and the catalyst, providing a rational basis for catalyst design and optimization. nih.gov

Spectroscopic Property Prediction and Validation

Computational chemistry is a powerful tool for predicting spectroscopic data, which is crucial for structure elucidation and validation. By calculating properties like NMR chemical shifts and vibrational frequencies, theoretical models can help assign experimental spectra and provide a deeper understanding of molecular structure and bonding. tandfonline.comcore.ac.uk

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining molecular structure. DFT calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, can predict ¹H and ¹³C NMR chemical shifts with remarkable accuracy. nih.govacs.orgresearchgate.net The standard workflow involves optimizing the molecule's geometry and then calculating the magnetic shielding tensors for each nucleus. nih.gov These theoretical shielding values are then converted to chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), often using a linear scaling approach to correct for systematic errors. acs.org

This predictive power is invaluable for distinguishing between isomers or assigning complex spectra. rsc.orgescholarship.org For this compound, with its multiple chiral centers and conformational flexibility, computational NMR could predict the distinct chemical shifts for each proton and carbon in different stereoisomers and conformers. Comparing these predicted spectra with experimental data would be a definitive method for structural assignment. researchgate.net

Table 3: Illustrative Comparison of Predicted vs. Experimental ¹³C NMR Chemical Shifts for a Propionamide (B166681) Analogue

Carbon Atom Predicted δ (ppm) Experimental δ (ppm)
Carbonyl (C=O) 175.8 176.2
α-Carbon (CH) 45.2 45.5
β-Carbon (CH₂) 35.9 36.1
Methyl (CH₃) 18.5 18.9

Note: This table is a representative example based on GIAO/DFT calculations for similar aliphatic amides. The accuracy depends on the level of theory and basis set used. nih.govnih.gov

Vibrational spectroscopy (Infrared and Raman) provides a fingerprint of a molecule's functional groups. Quantum chemical calculations can compute the harmonic vibrational frequencies and their corresponding intensities, generating a theoretical spectrum that can be compared with experimental results. rsc.orgarxiv.org This comparison aids in the assignment of complex spectral bands to specific molecular motions.

For amides, certain vibrational modes are highly characteristic. The "Amide I" band (typically 1600-1700 cm⁻¹), which is primarily due to the C=O stretching vibration, is particularly sensitive to the molecule's conformation and hydrogen-bonding environment. nih.gov The "Amide II" band (around 1550 cm⁻¹) arises from a combination of N-H bending and C-N stretching.

Computational analysis of this compound would predict the frequencies of these and other modes, such as C-O-C stretches from the ethoxy group. By analyzing the atomic displacements for each calculated frequency, a definitive assignment of the experimental IR or Raman spectrum can be achieved. Studies have shown that specific DFT functionals, such as EDF1, can yield unscaled harmonic frequencies for amides that are in close agreement with experimental data.

Table 4: Calculated vs. Experimental Vibrational Frequencies for Key Amide Modes in N-Methylacetamide (NMA)

Vibrational Mode Description Calculated Frequency (cm⁻¹) Experimental Frequency (cm⁻¹)
Amide I C=O Stretch 1665 1663
Amide II N-H Bend + C-N Stretch 1560 1567
Amide III C-N Stretch + N-H Bend 1295 1299

Source: Data is representative of DFT calculations for model amides.

Derivatization Strategies and Analytical Research Applications of 2 Methyl 3 Ethoxypropionamide

Chemical Derivatization for Enhanced Chromatographic Detection

Chemical derivatization is a crucial technique in the analysis of 2-Methyl-3-ethoxypropionamide, particularly for gas chromatography (GC) and high-performance liquid chromatography (HPLC). The primary goals of derivatization are to increase volatility, improve thermal stability, and introduce a functionality that enhances detector response. nih.govsemanticscholar.org

Strategies for Amide Group Modification

The secondary amide group in this compound is a prime target for derivatization. Common strategies aim to replace the active hydrogen on the nitrogen atom, thereby reducing polarity and increasing volatility for GC analysis, or to introduce a chromophore or fluorophore for enhanced UV or fluorescence detection in HPLC. chromastore.com.bracs.org

Acylation: One common approach is acylation, where the amide hydrogen is replaced with an acyl group. Reagents such as trifluoroacetic anhydride (B1165640) (TFAA), pentafluoropropionic anhydride (PFPA), and heptafluorobutyric anhydride (HFBA) are frequently used. gcms.cz These reagents introduce a fluorinated acyl group, which significantly enhances the compound's volatility and its response to electron capture detection (ECD). gcms.cz

Silylation: Another widely used technique is silylation, which involves the replacement of the active hydrogen with a trimethylsilyl (B98337) (TMS) group. nih.gov Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are effective for this purpose. nih.govnih.gov The resulting TMS derivatives are more volatile and thermally stable, making them suitable for GC-MS analysis.

Alkylation: Alkylation introduces an alkyl group to the amide nitrogen. While less common for amides compared to amines, it can be employed to reduce polarity.

The following table summarizes common derivatization reagents for the amide group and their typical reaction conditions, extrapolated from general amide derivatization literature.

Table 1: Derivatization Reagents for Amide Group Modification

Derivatizing Reagent Abbreviation Target Functional Group Typical Reaction Conditions Resulting Derivative Analytical Technique
Trifluoroacetic anhydride TFAA Amide (N-H) 50-100°C, 15-60 min N-trifluoroacetyl GC-ECD, GC-MS
N,O-bis(trimethylsilyl)trifluoroacetamide BSTFA Amide (N-H) 60-100°C, 30-60 min N-trimethylsilyl GC-MS, GC-FID
Dansyl Chloride DNS-Cl Amide (N-H) pH 9-10, 40-60°C, 30-60 min N-dansyl HPLC-Fluorescence

Derivatization of Ester/Ether Linkages for Specific Analytical Targets

The ethoxy group in this compound contains an ether linkage. While generally stable, this linkage can be targeted for derivatization, typically through cleavage, to yield a functional group that is more amenable to analysis.

Acid Hydrolysis: Treatment with a strong acid can cleave the ether bond, resulting in the formation of an alcohol and an alkyl halide (from the ethyl group). nih.govresearchgate.netresearchgate.netyoutube.comuregina.carsc.orglibretexts.org The resulting hydroxyl group can then be derivatized using standard methods for alcohols, such as silylation or acylation, to improve its chromatographic properties. researchgate.net The kinetics of such hydrolysis reactions are dependent on factors like acid concentration, temperature, and the structure of the amide. uregina.carsc.org

This two-step approach can be useful for structural confirmation or when direct derivatization of the intact molecule is challenging.

On-Fiber Derivatization Techniques

On-fiber derivatization is a solventless sample preparation technique that combines extraction and derivatization in a single step, often used in conjunction with solid-phase microextraction (SPME). nih.govnih.govscielo.brmdpi.com For a polar compound like this compound, this technique can enhance extraction efficiency and sensitivity.

In a typical on-fiber derivatization process for a compound with an active hydrogen, the SPME fiber is first coated with a derivatizing agent. The coated fiber is then exposed to the sample, where the analyte is simultaneously extracted and derivatized. For instance, reagents like pentafluorobenzoyl chloride (PFBCl) can be loaded onto the fiber to react with the amide hydrogen of this compound. nih.gov This in-situ derivatization converts the polar analyte into a less polar and more volatile derivative, which is then thermally desorbed into the GC inlet for analysis. nih.gov

Applications in Trace Analysis Method Development in Research Matrices

The derivatization strategies discussed above are instrumental in developing sensitive methods for the trace analysis of this compound in complex research matrices such as environmental samples or biological fluids. By converting the analyte into a derivative with improved chromatographic and detection properties, lower limits of detection (LOD) and quantification (LOQ) can be achieved. nih.gov

For example, derivatization with a fluorinating agent like TFAA allows for highly sensitive detection using GC-ECD. Similarly, derivatization with a fluorescent tag such as dansyl chloride enables trace-level quantification by HPLC with fluorescence detection. nih.govthaiscience.info These methods are crucial for studying the fate, transport, and potential effects of such compounds in various systems.

Preparation of Labeled Analogues for Mechanistic and Isotopic Tracer Studies

Isotopically labeled analogues of this compound are invaluable tools for mechanistic and tracer studies. These analogues, where one or more atoms are replaced with a stable isotope (e.g., ¹³C, ¹⁵N, ²H), behave chemically identically to the unlabeled compound but can be distinguished by mass spectrometry. nih.govresearchgate.netnih.govinnovagen.com

The synthesis of labeled this compound would likely involve starting from commercially available labeled precursors. For instance, ¹³C or ¹⁵N labeling could be introduced through the use of labeled propionic acid or labeled ethanolamine (B43304) in the synthetic pathway.

These labeled compounds can be used as internal standards in quantitative analysis, providing high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. They are also essential in metabolic studies to trace the biotransformation pathways of the compound and in environmental fate studies to monitor its degradation and transport.

Derivatization for Advanced Spectroscopic Probes and Labeling

Derivatization can also be employed to transform this compound into a spectroscopic probe. By attaching a chromophoric or fluorophoric moiety, the molecule can be used in various spectroscopic applications. researchgate.netacs.orgnih.govspectroscopyonline.comspectroscopyonline.com

Fluorescent Labeling: Reagents that introduce a fluorescent group, such as dansyl chloride or fluorescein (B123965) isothiocyanate (FITC), can be reacted with the amide group. The resulting fluorescent derivative can be used in fluorescence spectroscopy, microscopy, or immunoassays to visualize and quantify the compound in biological systems. acs.orgacs.orgnih.gov The choice of the fluorescent label depends on the desired excitation and emission wavelengths and the specific application. acs.org

Spectroscopic Probes for Structural Analysis: Derivatization can also aid in structural elucidation by nuclear magnetic resonance (NMR) or infrared (IR) spectroscopy. researchgate.netacs.orgnih.govspectroscopyonline.comspectroscopyonline.com For instance, the introduction of a group with specific spectroscopic signatures can help in assigning signals and understanding the molecular structure and conformation. acs.org

The following table provides examples of derivatization for creating spectroscopic probes, based on general principles.

Table 2: Derivatization for Spectroscopic Probes

Derivatizing Reagent Target Functional Group Resulting Probe Type Spectroscopic Application
Dansyl Chloride Amide (N-H) Fluorescent Fluorescence Spectroscopy, HPLC-Fluorescence
Fluorescein isothiocyanate (FITC) (after conversion of amide to amine) Fluorescent Fluorescence Microscopy, Flow Cytometry

Conclusion and Future Research Directions

Summary of Current Academic Understanding of 2-Methyl-3-ethoxypropionamide

Currently, there is a notable absence of dedicated academic literature focused specifically on this compound. Its chemical properties and reactivity are inferred from the general understanding of related β-alkoxypropionamides. The academic understanding is therefore based on the fundamental principles of organic chemistry pertaining to its constituent functional groups: a primary amide and an ether linkage. The presence of a methyl group at the α-position is expected to introduce steric hindrance, potentially influencing its reactivity compared to unsubstituted analogs. The ethoxy group at the β-position is electronically withdrawing, which can affect the acidity of the α-proton and the susceptibility of the amide to hydrolysis. The primary amide functionality suggests the potential for hydrogen bonding, influencing its physical properties such as boiling point and solubility.

Identification of Unexplored Synthetic Avenues and Methodologies

The synthesis of this compound is not explicitly detailed in readily available scientific literature, presenting an opportunity for synthetic exploration. Several potential, yet unexplored, synthetic routes can be proposed based on established organic reactions.

One promising avenue is the Michael addition of ethanol (B145695) to methacrylamide (B166291). nih.govresearchgate.netwikipedia.orgresearchgate.net This reaction, typically base-catalyzed, would involve the conjugate addition of the ethoxide ion to the α,β-unsaturated system of methacrylamide. wikipedia.org The presence of the methyl group on the double bond of methacrylamide would direct the addition of the ethoxy group to the β-position.

Another potential route is the Ritter reaction , which involves the reaction of an appropriate alkene or alcohol with a nitrile in the presence of a strong acid. wikipedia.orgnrochemistry.comorganic-chemistry.orgmissouri.eduias.ac.in For instance, the reaction of 3-ethoxy-2-methylpropene or 3-ethoxy-2-methylpropan-1-ol with a cyanide source under acidic conditions could theoretically yield this compound. wikipedia.orgnrochemistry.com The regioselectivity of this reaction would be a critical factor to investigate.

Furthermore, the amidation of 2-methyl-3-ethoxypropanoic acid or its corresponding ester could be explored. A patent for producing β-alkoxypropionamides describes the reaction of a β-alkoxypropionic acid ester with an amine. google.com Adapting this to produce the primary amide would involve reaction with ammonia (B1221849).

These proposed synthetic routes are summarized in the table below.

Synthetic Method Proposed Reactants Key Reaction Type Potential Advantages Reference
Michael AdditionMethacrylamide and EthanolConjugate AdditionPotentially high atom economy and mild reaction conditions. nih.govresearchgate.netwikipedia.orgresearchgate.net
Ritter Reaction3-Ethoxy-2-methylpropene/alcohol and a nitrileElectrophilic AdditionUtilizes readily available starting materials. wikipedia.orgnrochemistry.comorganic-chemistry.orgias.ac.in
Amidation2-Methyl-3-ethoxypropanoic acid/ester and AmmoniaNucleophilic Acyl SubstitutionA direct and classical method for amide formation. google.com

Advanced Characterization Challenges and Opportunities in Complex Systems

The characterization of this compound, while straightforward in a pure form using standard spectroscopic techniques, presents challenges and opportunities when analyzed within complex matrices, such as biological fluids or environmental samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

1H NMR: The spectrum is expected to show distinct signals for the ethyl group (a triplet and a quartet), the methyl group (a doublet), and the protons on the propionamide (B166681) backbone. Diastereotopic protons adjacent to the chiral center at C2 could lead to more complex splitting patterns, providing detailed conformational information.

13C NMR: The spectrum would confirm the presence of all carbon atoms, with their chemical shifts being indicative of the electronic environment.

Advanced NMR techniques (COSY, HSQC, HMBC): These 2D NMR experiments would be crucial for unambiguously assigning all proton and carbon signals, especially in complex mixtures where signal overlap is likely. Conformational studies using NOESY could elucidate the preferred spatial arrangement of the molecule in solution. mdpi.comresearchgate.net

Mass Spectrometry (MS):

Electron Ionization (EI): The mass spectrum would likely show a molecular ion peak, although it might be weak for an aliphatic amide. docbrown.info Characteristic fragmentation patterns would involve cleavage of the C-C bonds of the propionamide backbone and the ether linkage. Common fragments for propionamides include the [O=C-NH2]+ ion at m/z 44. docbrown.info

Chemical Ionization (CI) and Electrospray Ionization (ESI): These softer ionization techniques would be more likely to produce a prominent protonated molecule [M+H]+, facilitating molecular weight determination.

Tandem Mass Spectrometry (MS/MS): This would be invaluable for structural elucidation and for developing sensitive and selective quantitative methods in complex matrices. A known urinary metabolite of acrylamide (B121943), N-acetyl-S-(propionamide)cysteine, is quantified using LC/MS/MS. nih.gov

Infrared (IR) Spectroscopy:

The IR spectrum would be characterized by strong N-H stretching vibrations for the primary amide (typically two bands in the region of 3100-3500 cm-1), a strong C=O stretching vibration (around 1650 cm-1), and a C-O stretching vibration for the ether linkage (around 1100 cm-1). libretexts.orgyoutube.comyoutube.comudel.edu

A summary of expected spectroscopic data is presented below.

Spectroscopic Technique Expected Key Features Reference
1H NMRSignals for ethyl, methyl, and propionamide backbone protons. nih.gov
13C NMRDistinct signals for all carbon atoms. nih.gov
Mass Spectrometry (EI)Potential molecular ion peak, characteristic fragmentation (e.g., m/z 44). docbrown.info
Infrared (IR) SpectroscopyN-H stretches (2 bands), C=O stretch, C-O stretch. libretexts.orgyoutube.com

Prospects for Further Theoretical and Mechanistic Research

The lack of experimental data on this compound opens up numerous avenues for theoretical and mechanistic research.

Mechanistic Studies of Synthesis: Computational chemistry could be employed to model the proposed synthetic routes. For the Michael addition of ethanol to methacrylamide, theoretical calculations could elucidate the reaction mechanism, predict the transition state energies, and explain the regioselectivity. nih.govresearchgate.net Similarly, the mechanism of the Ritter reaction to form this specific amide could be investigated. nrochemistry.com

Conformational Analysis: Theoretical calculations can predict the stable conformers of this compound and the energy barriers for their interconversion. This information is valuable for interpreting experimental NMR data. mdpi.com

Hydrolysis Mechanisms: The stability of the amide bond to hydrolysis is a key chemical property. Theoretical studies could model the acid- and base-catalyzed hydrolysis of this compound. acs.orgmasterorganicchemistry.comrsc.org This would provide insights into its environmental persistence and potential metabolic fate. The influence of the α-methyl and β-ethoxy groups on the hydrolysis rate compared to simpler amides could be a focus.

Potential for Derivatization in Expanding Analytical and Synthetic Scope

Derivatization of this compound could significantly enhance its utility in both analytical and synthetic chemistry.

Analytical Derivatization: For analysis by gas chromatography (GC), the primary amide can be derivatized to increase its volatility and thermal stability. youtube.com Common derivatization techniques include:

Silylation: Reaction with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) would convert the amide N-H to an N-SiMe3 group. nih.govnih.gov

Acylation: Reaction with anhydrides such as trifluoroacetic anhydride (B1165640) (TFAA) would form an N-acyl derivative, which can be more sensitive to electron capture detection (ECD) in GC. nih.govgcms.cz

Alkylation: Methylation can also be employed to derivatize the amide. nih.govmdpi.com

Synthetic Derivatization: The functional groups of this compound offer several handles for synthetic modification.

N-Alkylation/Arylation: The primary amide can be alkylated or arylated to introduce various substituents, creating a library of N-substituted 2-methyl-3-ethoxypropionamides for further study.

Hoffmann Rearrangement: This reaction could convert the primary amide into a primary amine, 2-methyl-3-ethoxypropan-1-amine, a potentially useful synthetic intermediate.

Dehydration: Dehydration of the primary amide would yield the corresponding nitrile, 2-methyl-3-ethoxynitrile.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.